molecular formula C28H37ClN4O2S B8068855 Lurasidone (Hydrochloride)

Lurasidone (Hydrochloride)

Cat. No. B8068855
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-JQPVBIIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lurasidone (Hydrochloride) is a useful research compound. Its molecular formula is C28H37ClN4O2S and its molecular weight is 529.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lurasidone (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lurasidone (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : LH is a second-generation antipsychotic agent with high regulatory approval for treating schizophrenia and bipolar depression. It shows antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, partial agonism at 5-HT1A receptors, and modest antagonism at noradrenergic α2A and α2C receptors. It has a pharmacokinetic profile that requires administration with food and is predominantly metabolized by cytochrome P450 3A4 (Greenberg & Citrome, 2017).

  • Pharmacological Profile : LH, as an antipsychotic candidate, demonstrates potent binding affinity for several receptors, including dopamine D2, 5-HT7, 5-HT1A, and noradrenaline α2C. It has been shown to possess antipsychotic activity and potential antidepressant or anxiolytic effects with reduced extrapyramidal and CNS depressant side effects (Ishibashi et al., 2010).

  • Solubility and Bioavailability : The solubility and bioavailability of LH have been a significant focus, with research showing that amorphization can unexpectedly lower its dissolution rate. This indicates a complex relationship between its physical form and bioavailability (Qian et al., 2017).

  • Formulation Studies : Studies have been conducted to enhance the solubility and pharmacological effects of LH through various formulation techniques. These include complexation with β-cyclodextrin and self microemulsifying drug delivery systems, which have shown promising results in improving antidepressant and antipsychotic activities (Londhe et al., 2018).

  • Clinical Efficacy in Schizophrenia and Bipolar Disorder : LH demonstrates efficacy in treating acute schizophrenia, with its high affinity for 5-HT7 receptors contributing to its antipsychotic effects. Additionally, it has shown efficacy in acute bipolar depression, indicating its broad applicability in psychiatric disorders (Yasui‐Furukori, 2012).

  • Safety and Tolerability : The safety and tolerability profile of LH is favorable, especially in short-term treatment of schizophrenia and acute bipolar depression. It is associated with minimal weight gain and low risk of metabolic or cardiac abnormalities, although there is a potential for akathisia (Pompili et al., 2018).

  • Novel Delivery Systems : Research has also focused on novel delivery systems like nasal administration of mucoadhesive nanoemulsion for brain targeting, which could potentially improve the management of schizophrenia (Patel et al., 2020).

  • Effects on Cognitive Function : Studies indicate that LH may improve cognitive impairments in schizophrenia, as it reverses MK-801-induced learning and memory impairment in animal models, suggesting its potential clinical utility for cognitive deficits associated with psychiatric disorders (Ishiyama et al., 2007).

properties

IUPAC Name

4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-JQPVBIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lurasidone (Hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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